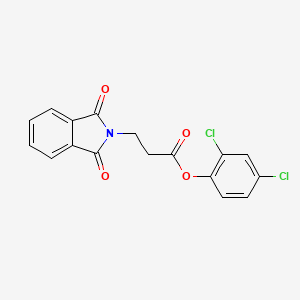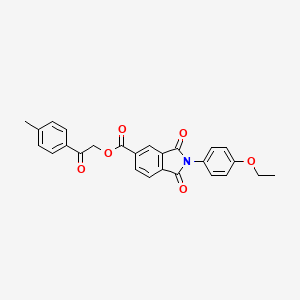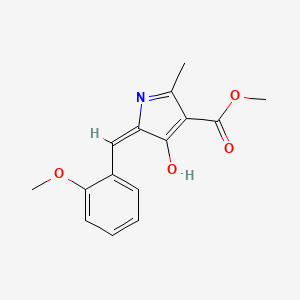![molecular formula C30H33N5O2S2 B11621586 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-7-metil-2-(4-bencilpiperazin-1-il)-3-[(Z)-(3-ciclohexil-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidina es un complejo compuesto orgánico con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que combina un anillo de piperazina, una porción de tiazolidinona y un núcleo de piridopirimidinona, lo que lo convierte en un objeto de interés para los investigadores en química medicinal y farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-7-metil-2-(4-bencilpiperazin-1-il)-3-[(Z)-(3-ciclohexil-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidina típicamente involucra reacciones orgánicas de múltiples pasos
Formación del núcleo de piridopirimidinona: Este paso involucra la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el anillo de piridopirimidinona.
Introducción del grupo piperazina: El anillo de piperazina se introduce a través de reacciones de sustitución nucleofílica, a menudo usando cloruro de bencilo y piperazina como materiales de partida.
Unión de la porción de tiazolidinona: El grupo tiazolidinona se une mediante reacciones de condensación, típicamente involucrando isotiocianato de ciclohexilo y aldehídos o cetonas apropiados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación eficientes como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-7-metil-2-(4-bencilpiperazin-1-il)-3-[(Z)-(3-ciclohexil-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción usando agentes como el borohidruro de sodio pueden convertir los grupos cetona en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden modificar los grupos bencilo o piperazina, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir derivados de alcohol.
Aplicaciones en investigación científica
4-oxo-7-metil-2-(4-bencilpiperazin-1-il)-3-[(Z)-(3-ciclohexil-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidina tiene varias aplicaciones en la investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos y cáncer.
Investigación biológica: Se utiliza como sonda para estudiar diversas vías biológicas e interacciones moleculares.
Aplicaciones industriales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales y catalizadores.
Aplicaciones Científicas De Investigación
(5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers are exploring its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-7-metil-2-(4-bencilpiperazin-1-il)-3-[(Z)-(3-ciclohexil-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o canales iónicos, lo que lleva a la modulación de su actividad. Los efectos del compuesto están mediados a través de vías que involucran transducción de señales, expresión genética y metabolismo celular.
Comparación Con Compuestos Similares
Compuestos similares
4-oxo-2-(4-bencilpiperazin-1-il)-6-metil-5-(2-fenoxietil)pirimidina: Comparte una estructura similar de piperazina y pirimidinona, pero difiere en los sustituyentes unidos al núcleo.
2-((1H-benzo[d]imidazol-1-il)metil)-4H-pirido[1,2-a]pirimidin-4-ona: Otro compuesto con un núcleo de piridopirimidinona, utilizado como activador de PKM2.
Unicidad
La singularidad de 4-oxo-7-metil-2-(4-bencilpiperazin-1-il)-3-[(Z)-(3-ciclohexil-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidina radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto versátil para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C30H33N5O2S2 |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N5O2S2/c1-21-12-13-26-31-27(33-16-14-32(15-17-33)20-22-8-4-2-5-9-22)24(28(36)34(26)19-21)18-25-29(37)35(30(38)39-25)23-10-6-3-7-11-23/h2,4-5,8-9,12-13,18-19,23H,3,6-7,10-11,14-17,20H2,1H3/b25-18- |
Clave InChI |
DORXQFVKKLRDBD-BWAHOGKJSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)

![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)

![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621561.png)


![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)
